molecular formula C56H103N9O39 B1678972 Chitosan CAS No. 9012-76-4

Chitosan

Cat. No.: B1678972
CAS No.: 9012-76-4
M. Wt: 1526.5 g/mol
InChI Key: FLASNYPZGWUPSU-UHFFFAOYSA-N
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Description

Chitosan is a natural biopolymer derived from chitin, which is the second most abundant polysaccharide in nature after cellulose. Chitin is primarily found in the exoskeletons of crustaceans such as shrimp, crab, and lobster, as well as in the cell walls of fungi. This compound is produced by the deacetylation of chitin, which involves the removal of acetyl groups. This process transforms chitin into a more soluble and reactive form, making this compound a versatile material with numerous applications. This compound is known for its biodegradability, biocompatibility, non-toxicity, and high adsorption capacity .

Mechanism of Action

Target of Action

Chitosan, a naturally occurring biopolymer, has a broad spectrum of targets due to its unique properties. It primarily targets microbial entities such as fungi, bacteria, viruses, nematodes, and insects . It also interacts with plant cells, enhancing their growth and resistance to stress . Furthermore, this compound has been shown to interact with specific cellular receptors, activating important secondary messengers such as Ca2+, nitric oxide (NO), reactive oxygen species (ROS), and transcription factors (TFs) .

Mode of Action

The mode of action of this compound is multifaceted and depends on its physicochemical characteristics and the type of target . The polycationic charge of this compound is thought to be a significant factor in its antimicrobial effects due to the electrostatic interaction between the polycationic this compound and the negatively charged microbial cell surface . This interaction disrupts the cell membrane, leading to leakage of intracellular material . In addition, this compound can enhance drug efficacy by facilitating drug interaction with target cells .

Biochemical Pathways

This compound influences several biochemical pathways. It has been shown to have antioxidant activity, neutralizing reactive oxygen species (ROS) such as superoxide anion radicals, free hydroxyl radicals, and hydrogen peroxide (H2O2) . This compound also activates signaling pathways in cells by binding to specific cellular receptors, activating important secondary messengers such as Ca2+, nitric oxide (NO), ROS, and transcription factors (TFs) .

Pharmacokinetics

The pharmacokinetics of this compound in the body are complex. After administration, this compound is degraded gradually during its distribution to various organs . Urinary excretion is believed to be the major pathway of this compound elimination . This compound-based nanomaterials exhibit superior drug absorption due to their gastrointestinal luminal protection, mucoadhesive nature, permeability enhancement, controlled drug release, and efflux inhibition .

Result of Action

The result of this compound’s action is diverse and depends on its application. In the context of antimicrobial activity, this compound disrupts microbial membranes, leading to cell death . In plant cells, this compound induces defense mechanisms, stress resistance, and increased productivity . In the context of drug delivery, this compound enhances the therapeutic efficacy of drugs by facilitating their interaction with target cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the antimicrobial activity of this compound is influenced by pH, as this compound is only soluble under an acidic condition having pH lower than 7 . Furthermore, this compound swells strongly in an acidic environment and is characterized by poor mechanical and chemical strength . The effectiveness of this compound interactions is determined by its origin, deacetylation degree and acetylation pattern, molecular weight, type of chemical modifications, pH, concentration, and solubility .

Biochemical Analysis

Biochemical Properties

Chitosan interacts with various biomolecules due to its polycationic nature. It forms complexes with negatively charged molecules such as lipids, proteins, and nucleic acids . This interaction is primarily driven by electrostatic forces and can influence various biochemical reactions. For instance, this compound has been shown to enhance the production of T-lymphocytes or white blood cells, indicating its role in immune response .

Cellular Effects

This compound exhibits significant cellular effects. It has been reported to enter cells in a dose- and time-dependent manner . It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound has been shown to induce auxin accumulation in Arabidopsis roots, thereby influencing plant growth . Moreover, it has been found to exhibit antimicrobial, anti-oxidative, cholesterol reducing, and immunomodulatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that this compound may enter cells by facilitated passive diffusion . Once inside the cell, it can bind to biomolecules and influence enzyme activity and gene expression . For example, this compound has been shown to inhibit the growth of tumor cells and reduce their metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been reported that this compound exhibits a low risk of hemolysis in a dose and molecular weight dependent manner . Furthermore, it has been found to show a self-assembly induced fluorescence ‘switch on’ property upon localization at the lysozome .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been reported that this compound shows antimicrobial, anti-oxidative, cholesterol reducing, and immunomodulatory effects in animal models .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It has been reported that this compound nanoparticles enter into the cell predominately by lipid-raft endocytosis . Furthermore, this compound reacts with the acidic environment in your stomach to form a gel, which is thought to bond with fatty compounds and block them from absorption in the gastrointestinal tract .

Subcellular Localization

This compound exhibits specific subcellular localization. It has been reported that this compound is preferentially localized in the mitochondria. At high concentrations, it is also found in the cytoplasm and nucleus and is enriched in the nucleolus and karyotheca . This specific subcellular localization could play a crucial role in its biological activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitosan is typically obtained from chitin through a deacetylation process. This process involves treating chitin with an alkaline substance, such as sodium hydroxide, at elevated temperatures. The degree of deacetylation, which refers to the percentage of acetyl groups removed, can vary and affects the properties of the resulting this compound. The reaction conditions, such as temperature, concentration of the alkaline solution, and reaction time, are critical factors that influence the degree of deacetylation and the molecular weight of this compound .

Industrial Production Methods: Industrial production of this compound involves several steps:

    Extraction of Chitin: Chitin is extracted from crustacean shells through a series of processes, including demineralization (removal of calcium carbonate using hydrochloric acid) and deproteinization (removal of proteins using sodium hydroxide).

    Deacetylation: The extracted chitin is then subjected to deacetylation using concentrated sodium hydroxide at high temperatures to produce this compound.

    Purification: The resulting this compound is purified by washing with water and neutralizing with dilute acid to remove any residual alkali.

    Drying and Milling: The purified this compound is dried and milled into a fine powder for various applications.

Chemical Reactions Analysis

Types of Reactions: Chitosan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chitosan has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Chitosan is often compared with other biopolymers such as:

This compound’s unique properties, such as its solubility in acidic solutions, polycationic nature, and ability to form various derivatives, make it a versatile and valuable compound in numerous applications.

Properties

IUPAC Name

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLASNYPZGWUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H103N9O39
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name Chitosan
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CAS No.

9012-76-4
Record name Chitosan
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Record name Chitosan
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